molecular formula C12H22O4P2 B108341 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide CAS No. 16182-90-4

1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide

Cat. No. B108341
CAS RN: 16182-90-4
M. Wt: 292.25 g/mol
InChI Key: JMZKXQKPPSEQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide, also known as EPPI or EPPI-1,8, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. EPPI-1,8 has been found to exhibit unique properties that make it a promising candidate for use in chemical and biological research.

Mechanism Of Action

The mechanism of action of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 is not fully understood. However, it has been proposed that 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 may interact with cellular membranes, leading to the disruption of membrane integrity and cell death. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal, antibacterial, and anticancer properties.

Biochemical And Physiological Effects

1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has also been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells.

Advantages And Limitations For Lab Experiments

1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in high yields with minimal impurities. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 is also stable under a range of conditions, making it suitable for use in various assays and experiments.
However, there are also limitations to the use of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 in laboratory experiments. Its mechanism of action is not fully understood, which may limit its potential applications. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 is also relatively expensive to produce, which may limit its availability for use in certain experiments.

Future Directions

There are several future directions for research on 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8. One area of interest is the development of new drugs based on the structure of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been shown to exhibit potent antifungal, antibacterial, and anticancer activity, making it a promising candidate for the development of new drugs for the treatment of these diseases.
Another future direction is the investigation of the mechanism of action of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8. A better understanding of how 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 interacts with cellular membranes and enzymes could lead to the development of more effective drugs based on its structure.
Conclusion
In conclusion, 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. Its unique properties make it a promising candidate for use in chemical and biological research, and it has been shown to exhibit potent antifungal, antibacterial, and anticancer activity. Further research on 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 could lead to the development of new drugs for the treatment of these diseases.

Synthesis Methods

The synthesis of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 involves the reaction of 1,4-dioxane with phosphorus oxychloride and sodium hydride in the presence of diethyl ether. The resulting product is then treated with 2,3-dimethylbutadiene to yield 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8. This synthesis method has been optimized to produce high yields of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 with minimal impurities.

Scientific Research Applications

1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been found to have potential applications in various scientific fields. In chemistry, 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been used as a reagent for the synthesis of complex organic molecules. It has also been used as a catalyst in various reactions, including the Diels-Alder reaction.
In biology, 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been found to exhibit potent antifungal and antibacterial activity. It has also been shown to inhibit the growth of cancer cells in vitro. These properties make 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 a promising candidate for the development of new drugs for the treatment of fungal and bacterial infections, as well as cancer.

properties

CAS RN

16182-90-4

Product Name

1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide

Molecular Formula

C12H22O4P2

Molecular Weight

292.25 g/mol

IUPAC Name

3,10-diethoxy-3λ5,10λ5-diphosphatricyclo[5.2.1.02,6]decane 3,10-dioxide

InChI

InChI=1S/C12H22O4P2/c1-3-15-17(13)8-7-9-10-5-6-11(12(9)17)18(10,14)16-4-2/h9-12H,3-8H2,1-2H3

InChI Key

JMZKXQKPPSEQEP-UHFFFAOYSA-N

SMILES

CCOP1(=O)CCC2C1C3CCC2P3(=O)OCC

Canonical SMILES

CCOP1(=O)CCC2C1C3CCC2P3(=O)OCC

synonyms

1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide

Origin of Product

United States

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